Ethyl 6-nitro-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-nitro-1H-indole-2-carboxylate is a derivative of the indole class of heterocyclic compounds, which are known for their significance in medicinal chemistry and biological relevance. Indole derivatives are often synthesized and studied for their potential applications in pharmaceuticals and materials science due to their diverse biological activities and interesting chemical properties.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods, including eco-friendly approaches. For instance, a related compound, Ethyl 2'-amino-3'-cyano-6'-methyl-5-nitro-2-oxospiro[indoline-3,4'-pyran]-5'-carboxylate, was synthesized with an 87% yield, demonstrating the efficiency of the synthetic methods used for such compounds . Multicomponent reactions are another strategy employed to synthesize complex indole derivatives, as seen in the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate . Additionally, enantioselective synthesis from tryptophan derivatives has been reported, which is crucial for creating optically pure compounds for pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by various spectroscopic techniques and X-ray crystallography. The crystal structure often reveals interesting features such as intermolecular hydrogen bonding and the orientation of different rings in the molecules. For example, the crystal structure of a related compound showed intermolecular N-H…N, N-H…O, and C-H…π interactions, which stabilize the molecule in a sheet-like structure within the crystal lattice . Another compound exhibited intramolecular hydrogen bonding and a 3D network in the crystal formed by intermolecular hydrogen bonds .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions, including the Friedel-Crafts acylation. This reaction can occur at different positions on the indole nucleus, depending on the substituents present and the acylating reagents used. The regioselectivity of the acylation of ethyl 1H-indole-2-carboxylate and its derivatives has been discussed, with acylation occurring mainly at the C3-position or on the benzene moiety of the indole nucleus .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. Theoretical computations such as Density Functional Theory (DFT) are used to interpret experimental data and predict properties like vibrational frequencies, molecular electrostatic potential (MEP) distribution, and frontier molecular orbitals (FMOs). These properties are essential for understanding the electronic and charge transfer characteristics of the compounds. For instance, the theoretical results of a related compound showed good agreement with experimental values, and the first hyperpolarizability values indicated potential nonlinear optical (NLO) properties . The biological activity of these compounds is also of interest, with some showing moderate insecticidal activity against specific pests .
Scientific Research Applications
1. Spectroscopic Analysis and Nonlinear Optical Responses
Ethyl 6-nitro-1H-indole-3-carboxylate (a closely related compound) has been studied for its hyperpolarizable properties. Researchers used density functional theory (DFT) methods for molecular geometry optimization and vibrational spectroscopic analysis. The compound shows significant second- and third-order molecular nonlinearity, indicating potential applications in nonlinear optical devices (Anitha et al., 2017).
2. Role in Organic Synthesis Reactions
This compound is involved in the Barton-Zard pyrrole synthesis, a chemical reaction that forms the pyrrolo[2,3-b]indole ring system, which is of interest in organic synthesis (Pelkey et al., 1996).
3. Anti-bacterial Screening
Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate, synthesized from similar compounds, has shown significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Mir & Mulwad, 2009).
4. Synthesis of Indole and Pyrroloindole Ring Systems
Ethyl 3-nitro-2-alkenoates, related to the ethyl 6-nitro-1H-indole-2-carboxylate, are used in the synthesis of indole and pyrroloindole ring systems. These compounds are central intermediates in the preparation of various alkaloids (Ballini et al., 2008).
5. Catalysis and Synthesis
Ethyl 6-nitro-1H-indole-2-carboxylate derivatives play a role in catalytic hydrogenation processes, leading to the formation of indole-2-carboxylic acid and its derivatives. These reactions are significant in the field of catalysis and synthetic organic chemistry (Baxter & Swan, 1967).
6. Crystal Structure Analysis
Studies have been conducted to analyze the crystal structure of derivatives of ethyl 6-nitro-1H-indole-2-carboxylate, providing insights into the molecular arrangement and potential applications in crystallography and materials science (Errossafi et al., 2015).
7. Antimicrobial and Anticancer Potential
Certain derivatives of ethyl 6-nitro-1H-indole-2-carboxylate have been synthesized and evaluated for their antimicrobial and anticancer properties, indicating potential applications in pharmaceutical research and development (Sharma et al., 2012).
Future Directions
The future directions for research on Ethyl 6-nitro-1H-indole-2-carboxylate and its derivatives could involve further exploration of their diverse biological activities and therapeutic possibilities . This could include synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
properties
IUPAC Name |
ethyl 6-nitro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMZLSPJSSDTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346926 | |
Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-nitro-1H-indole-2-carboxylate | |
CAS RN |
16792-45-3 | |
Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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